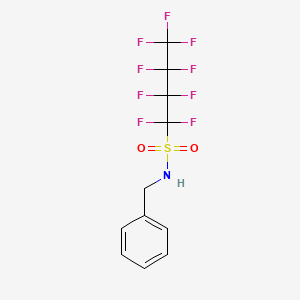
1,1,2-Trifluoroethyl-2-chloroethyl-2,2,3,3-tetrafluoropropyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2-Trifluoroethyl-2-chloroethyl-2,2,3,3-tetrafluoropropyl ether is a fluorinated ether compound with the molecular formula C5H4ClF7O and a molecular weight of 248.526 g/mol . This compound is known for its unique chemical properties, including its high stability and low reactivity, making it a valuable substance in various industrial and scientific applications.
Métodos De Preparación
The synthesis of 1,1,2-Trifluoroethyl-2-chloroethyl-2,2,3,3-tetrafluoropropyl ether typically involves the reaction of appropriate fluorinated precursors under controlled conditions. One common method includes the reaction of 1,1,2-trifluoroethanol with 2-chloroethyl-2,2,3,3-tetrafluoropropyl ether in the presence of a suitable catalyst . The reaction conditions often require anhydrous environments and specific temperature ranges to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
1,1,2-Trifluoroethyl-2-chloroethyl-2,2,3,3-tetrafluoropropyl ether undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: It can be oxidized under specific conditions to form corresponding fluorinated alcohols or acids.
Reduction Reactions: Reduction of this compound can lead to the formation of fluorinated hydrocarbons.
Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,2-Trifluoroethyl-2-chloroethyl-2,2,3,3-tetrafluoropropyl ether has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,1,2-Trifluoroethyl-2-chloroethyl-2,2,3,3-tetrafluoropropyl ether involves its interaction with specific molecular targets and pathways. The compound’s fluorinated nature allows it to interact with various biological molecules, potentially altering their function and activity . Its stability and low reactivity make it suitable for use in environments where other compounds might degrade or react undesirably.
Comparación Con Compuestos Similares
1,1,2-Trifluoroethyl-2-chloroethyl-2,2,3,3-tetrafluoropropyl ether can be compared with other similar fluorinated ethers, such as:
1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether: This compound has similar stability and reactivity but lacks the chlorine atom, making it less versatile in certain reactions.
1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether: This ether has a different fluorination pattern, affecting its physical and chemical properties.
The unique combination of fluorine and chlorine atoms in this compound provides it with distinct reactivity and stability, making it a valuable compound in various applications.
Propiedades
Número CAS |
65064-83-7 |
|---|---|
Fórmula molecular |
C5H4ClF7O |
Peso molecular |
248.52 g/mol |
Nombre IUPAC |
3-(2-chloro-1,1,2-trifluoroethoxy)-1,1,2,2-tetrafluoropropane |
InChI |
InChI=1S/C5H4ClF7O/c6-2(7)5(12,13)14-1-4(10,11)3(8)9/h2-3H,1H2 |
Clave InChI |
JYXLOZXNQOHWSG-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(F)F)(F)F)OC(C(F)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate](/img/structure/B13413057.png)
![2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B13413059.png)
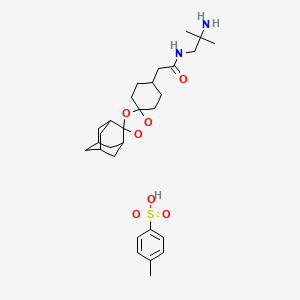

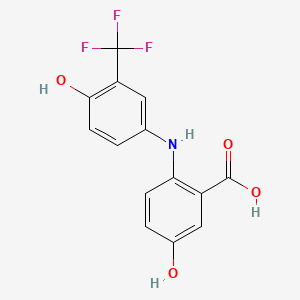
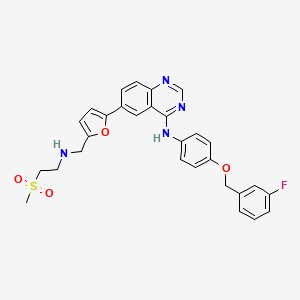

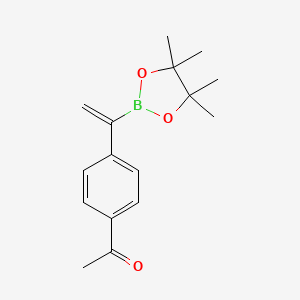
![1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride](/img/structure/B13413096.png)

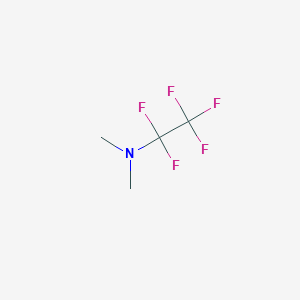

![N-[2-(4-Formylphenyl)ethyl]acetamide](/img/structure/B13413131.png)
